Technical Guide: 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 956751-79-4) as a Privileged Scaffold in Kinase Inhibitor Discovery
Technical Guide: 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 956751-79-4) as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 956751-79-4) is a highly versatile, 1,3,5-trisubstituted 5-aminopyrazole building block. It serves as a critical precursor for the synthesis of fused bicyclic systems—most notably, pyrazolo[3,4-d]pyrimidines. These fused systems act as bioisosteres of the adenine ring of ATP, allowing them to anchor into the highly conserved hinge region of various oncogenic kinases.
This technical whitepaper provides an in-depth analysis of the structural profiling, regioselective synthesis, and pharmacological application of this compound, alongside validated experimental protocols for its preparation and downstream functionalization.
Structural and Physicochemical Profiling
The strategic placement of functional groups on the pyrazole core dictates both its synthetic utility and its biological efficacy.
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5-Amino Group: Acts as a nucleophilic handle for subsequent annulation reactions (e.g., forming the pyrimidine ring).
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3-(2-Methylphenyl) Group: An ortho-substituted aromatic ring designed to project into the hydrophobic selectivity pocket (Pocket II) adjacent to the kinase hinge region, enhancing target specificity.
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1-(2-Hydroxyethyl) Group: A polar, solvent-exposed appendage that improves aqueous solubility and provides a functional handle for further derivatization, such as the attachment of PROTAC linkers or antibody-drug conjugate (ADC) payloads.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol |
| CAS Number | 956751-79-4[1] |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| Hydrogen Bond Donors (HBD) | 2 (NH₂, OH) |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, NH₂, OH) |
| Topological Polar Surface Area | ~68.3 Ų |
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of 5-aminopyrazoles is classically achieved via the Knorr-type condensation of a β -ketonitrile with a substituted hydrazine[2]. For CAS 956751-79-4, the precursors are 3-(2-methylphenyl)-3-oxopropanenitrile and 2-hydrazinylethan-1-ol .
Causality of Regioselectivity
A critical challenge in pyrazole synthesis is controlling regioselectivity to favor the 5-amino isomer over the 3-amino isomer. This is governed by the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the β -ketonitrile carbons.
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Hydrazone Formation: The terminal, primary amine ( −NH2 ) of 2-hydrazinylethan-1-ol is less sterically hindered and more nucleophilic than the secondary substituted nitrogen. It preferentially attacks the highly electrophilic carbonyl carbon of the β -ketonitrile, eliminating water to form a hydrazone intermediate.
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Intramolecular Cyclization: The secondary amine of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the sp-hybridized carbon of the nitrile group.
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Tautomerization: Subsequent tautomerization yields the thermodynamically stable 1-alkyl-5-aminopyrazole architecture.
Regioselective synthetic workflow for 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol.
Application in Drug Discovery: Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The 5-aminopyrazole core is rarely the final drug candidate; rather, it is a highly optimized intermediate. By reacting the 5-amino group and the adjacent C4 position with formamide or urea derivatives, chemists construct the pyrazolo[3,4-d]pyrimidine scaffold[3].
Pharmacological Causality
Pyrazolo[3,4-d]pyrimidines are established as privileged scaffolds in oncology because they act as robust ATP isosteres[4]. The fused bicyclic system mimics the adenine ring of ATP, allowing the molecules to form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., targeting EGFR, VEGFR, BTK, and Src kinases)[5].
When derived from CAS 956751-79-4, the resulting inhibitor possesses a 2-methylphenyl group at the C3 position. This bulky, lipophilic group is specifically designed to clash with the native ATP binding pose if not accommodated properly, forcing the molecule into a specific orientation that exploits the unique hydrophobic pockets of mutant kinases (such as the T790M mutation in EGFR), thereby granting the inhibitor high selectivity and potency[6].
Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives in blocking kinase signaling.
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to confirm the completion of the cyclization before proceeding to workup.
Protocol 1: Synthesis of 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol
Reagents:
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3-(2-methylphenyl)-3-oxopropanenitrile (1.0 eq, 10 mmol)
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2-hydrazinylethan-1-ol (1.1 eq, 11 mmol)
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Absolute ethanol (30 mL)
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Glacial acetic acid (catalytic, 0.5 mL)
Step-by-Step Methodology:
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Initiation: Dissolve 3-(2-methylphenyl)-3-oxopropanenitrile in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
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Addition: Add 2-hydrazinylethan-1-ol dropwise at room temperature. Introduce 0.5 mL of glacial acetic acid to catalyze the initial hydrazone formation.
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Reflux: Attach a reflux condenser and heat the mixture to 75°C (reflux) for 12–16 hours.
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Validation (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The disappearance of the β -ketonitrile mass ( [M+H]+=160 ) and the appearance of the product mass ( [M+H]+=218 ) validates the cyclization.
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL) to neutralize the acid.
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Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield the pure 5-aminopyrazole.
Protocol 2: Downstream Annulation to Pyrazolo[3,4-d]pyrimidine
Methodology:
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Suspend the purified 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol (1.0 eq) in neat formamide (10 eq).
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Heat the mixture in a sealed microwave reactor at 180°C for 45 minutes. Causality: Microwave irradiation provides the high activation energy required to drive the condensation of formamide with the C4 and C5-amino positions of the pyrazole.
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Cool to room temperature, dilute with water, and filter the resulting precipitate to isolate the 1-(2-hydroxyethyl)-3-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine core.
Safety, Handling, and Compliance
Handling of CAS 956751-79-4 requires strict adherence to laboratory safety protocols. Based on standardized chemical safety notifications[1], the compound exhibits moderate acute toxicity and acts as an irritant.
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness (CNS/Respiratory). |
Required PPE: Nitrile gloves, chemical safety goggles, and a NIOSH-approved respirator if handled outside a certified fume hood.
References
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NextSDS Database. "2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol Chemical Substance Information". NextSDS. URL:[Link]
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Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold". RSC Medicinal Chemistry, 2020, 11, 1112-1135. URL:[Link]
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Kassab, A. E. "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities". Archiv der Pharmazie, 2023, 356(1). URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
